2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one

Physicochemical profiling Membrane permeability Drug-likeness

2-Ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one (CAS 2102412-86-0) is an N-alkylated benzisoxazolone heterocycle with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol. It features a benzene ring fused to an isoxazol-3(2H)-one core, carrying an N-ethyl substituent at the 2-position and a methoxy group at the 6-position.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B8105478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(O1)C=C(C=C2)OC
InChIInChI=1S/C10H11NO3/c1-3-11-10(12)8-5-4-7(13-2)6-9(8)14-11/h4-6H,3H2,1-2H3
InChIKeyQZLJXDLGJVCXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one: Core Scaffold Identity and Procurement Specifications


2-Ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one (CAS 2102412-86-0) is an N-alkylated benzisoxazolone heterocycle with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It features a benzene ring fused to an isoxazol-3(2H)-one core, carrying an N-ethyl substituent at the 2-position and a methoxy group at the 6-position. The compound is supplied at 98% purity with a calculated LogP of 1.623 and a topological polar surface area (TPSA) of 44.37 Ų . This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS)-targeted agents [1][2].

Why N-Alkylation Differentiates 2-Ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one from Unsubstituted Benzisoxazolones


The N-ethyl substituent on the isoxazolone ring fundamentally alters the physicochemical profile of the benzisoxazolone scaffold compared to its N-unsubstituted analog (6-methoxybenzo[d]isoxazol-3(2H)-one, CAS 89942-57-4). The N-ethyl group eliminates the hydrogen-bond donor (HBD) capacity of the lactam nitrogen, reducing the HBD count from 1 to 0 while simultaneously increasing lipophilicity (calculated LogP of 1.623 versus a predicted lower LogP for the N–H analog) . This elimination of the N–H proton has direct consequences for membrane permeability, tautomeric stability, and metabolic susceptibility, making the two scaffolds non-interchangeable in any application where passive diffusion, CYP-mediated metabolism, or target binding orientation is relevant [1][2].

Quantitative Differentiation of 2-Ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one from the N-Unsubstituted Analog


Hydrogen-Bond Donor Count: N-Ethyl Substitution Eliminates the Lactam N–H

The N-ethyl group at the 2-position replaces the ionizable lactam N–H proton present in the unsubstituted analog 6-methoxybenzo[d]isoxazol-3(2H)-one (CAS 89942-57-4). This substitution reduces the hydrogen-bond donor (HBD) count from 1 to 0 while preserving the four hydrogen-bond acceptor sites . Removal of the HBD is a established strategy to enhance passive membrane permeability and improve oral bioavailability potential in CNS drug discovery programs [1].

Physicochemical profiling Membrane permeability Drug-likeness

BRD4 Bromodomain Inhibitor Scaffold: Structural Confirmation of the 2-Ethyl-6-methoxybenzisoxazole Pharmacophore

In a 2022 study by Zhang et al., 26 sulfonamide derivatives built on a 3-ethyl-benzo[d]isoxazole core were designed and evaluated as BRD4 bromodomain inhibitors [1]. The co-crystal structure of N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide (PDB: 7v1u, ChemComp-5E3) in complex with the first bromodomain of human BRD4 confirms that the 6-methoxy substitution on the benzisoxazole scaffold is accommodated within the acetyl-lysine binding pocket at 1.82 Å resolution [1][2]. The most potent compounds 11h and 11r inhibited MV4-11 acute myeloid leukemia cell proliferation with IC50 values of 0.78 μM and 0.87 μM, respectively, with ΔTm values exceeding 6 °C for BRD4 binding [1].

Epigenetics BRD4 inhibition Acute myeloid leukemia

N-Alkylbenzisoxazolone Scavenger Functionality: Industrial Precedent for N-Ethyl Substitution in Photographic Elements

Eastman Kodak Company patents (e.g., EP 0011565 B1, US 4,192,678) describe ballasted N-alkyl- and N-aryl-benzisoxazolone compounds as scavengers for oxidized electron transfer agents in color image transfer photographic elements [1][2]. The general formula specifically encompasses N-alkyl substituents including ethyl (R = alkyl of 1–20 carbons), and the ballasted scavenger is positioned in an interlayer to prevent diffusion during alkaline processing [1]. This establishes the N-alkylbenzisoxazolone class as having validated industrial utility, where the N-alkyl group serves as the critical structural determinant for both reactivity and compatibility with the photographic element architecture.

Photographic chemistry Electron transfer scavenging Industrial intermediates

D-Amino Acid Oxidase (DAAO) Inhibitory Activity of the Core Benzisoxazolone Scaffold

The N-unsubstituted analog 6-methoxybenzo[d]isoxazol-3-ol (CAS 89942-57-4, also referred to as 6-methoxy-1,2-benzoxazol-3-one) has been evaluated as a D-amino acid oxidase (DAAO) inhibitor, exhibiting an IC50 of 2,570 nM (2.57 μM) at pH 8.5 and 2 °C [1]. DAAO inhibition is a validated therapeutic strategy for schizophrenia and chronic pain via elevation of D-serine levels. While no direct DAAO data exist for the 2-ethyl derivative, the N-ethyl substitution is expected to alter both potency and selectivity by removing the N–H hydrogen-bond donor that may interact with the DAAO active-site residues.

DAAO inhibition Neuroscience Schizophrenia

High-Value Application Scenarios for 2-Ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one Based on Differentiated Evidence


BRD4 Bromodomain Inhibitor Lead Optimization for Acute Myeloid Leukemia

The 2-ethyl-6-methoxybenzisoxazol-3-one scaffold provides a pre-functionalized starting point for synthesizing sulfonamide-based BRD4 bromodomain inhibitors, as validated by the co-crystal structure of the 6-methoxy-containing analog (PDB: 7v1u) [1]. The N-ethyl group is already installed, eliminating a synthetic step required when starting from the N-unsubstituted analog. Medicinal chemistry teams can directly elaborate this scaffold at the 5-position, the established vector for sulfonamide attachment that yielded compounds with sub-micromolar anti-proliferative activity (IC50 = 0.78–0.87 μM) against MV4-11 AML cells [1][2].

CNS Drug Discovery Requiring Reduced Hydrogen-Bond Donor Count

Central nervous system (CNS) drug discovery programs benefit from scaffolds with zero hydrogen-bond donors to maximize passive blood-brain barrier penetration [3]. The N-ethyl-6-methoxybenzisoxazol-3-one scaffold possesses HBD = 0 and a moderate LogP of 1.623, placing it within the favorable CNS multiparameter optimization (MPO) space . This scaffold is therefore preferred over the N-unsubstituted analog (HBD = 1) for CNS-targeted libraries, particularly for targets such as T-type calcium channels implicated in Parkinson's disease and essential tremor [4].

Photographic Element Research: N-Alkylbenzisoxazolone Scavenger Development

Industrial research groups investigating color image transfer photographic elements can utilize 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one as a representative N-alkylbenzisoxazolone scaffold, consistent with the general formula claimed in Eastman Kodak patents for scavenging oxidized electron transfer agents [5][6]. The N-ethyl substituent satisfies the alkyl requirement, while the 6-methoxy group provides a spectroscopic handle for tracking diffusion and reaction kinetics within the interlayer architecture during alkaline processing.

DAAO Structure-Activity Relationship (SAR) Studies Probed via N-Alkylation

The DAAO inhibitory activity of the parent scaffold (IC50 = 2.57 μM) [7] provides a baseline for SAR exploration. Procuring the 2-ethyl analog enables direct comparison of N–H versus N-ethyl substitution on DAAO potency, selectivity, and metabolic stability. Such head-to-head studies can elucidate the role of the lactam N–H in target engagement, informing the design of DAAO inhibitors for schizophrenia or chronic pain indications.

Quote Request

Request a Quote for 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.